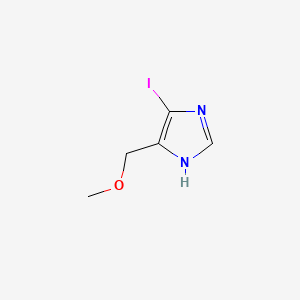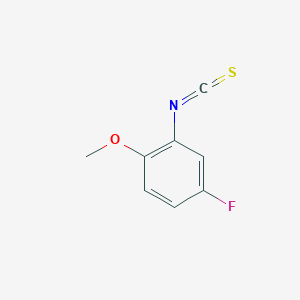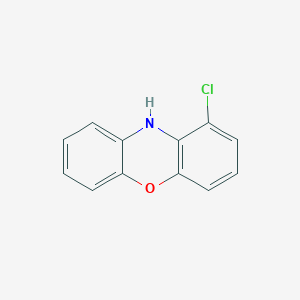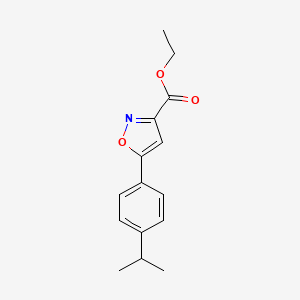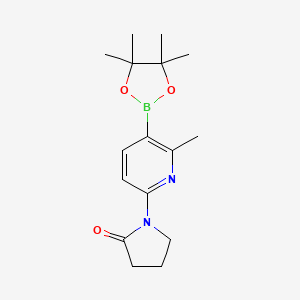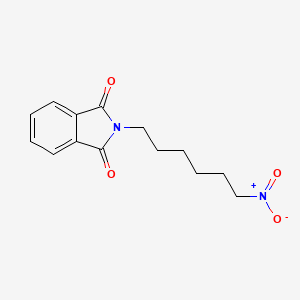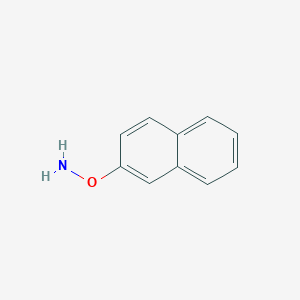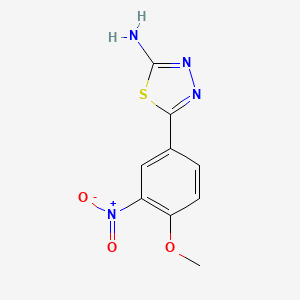
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring substituted with a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve reagents like phosphorus oxychloride or sulfuric acid.
Major Products Formed
Reduction: Reduction of the nitro group yields 5-(4-Amino-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Cyclization: Cyclization can lead to the formation of fused ring systems with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxy-3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-(4-Methoxy-3-nitrophenyl)-1,3,4-triazole-2-amine: Contains a triazole ring instead of a thiadiazole ring.
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of an amine group
Uniqueness
The uniqueness of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N4O3S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O3S/c1-16-7-3-2-5(4-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12) |
InChI Key |
ZAEOBBOEAISMDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloronaphtho[2,3-d]isoxazole](/img/structure/B13695413.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
